molecular formula C15H18N4O4S B2612298 6-amino-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione CAS No. 869076-82-4

6-amino-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione

Katalognummer B2612298
CAS-Nummer: 869076-82-4
Molekulargewicht: 350.39
InChI-Schlüssel: BCSGWBOOBFMCOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-amino-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione is a useful research compound. Its molecular formula is C15H18N4O4S and its molecular weight is 350.39. The purity is usually 95%.
BenchChem offers high-quality 6-amino-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-amino-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antitumor and Antimicrobial Activities

The compound 6-amino-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione, similar to other isoquinoline derivatives, exhibits a broad spectrum of biological activities. Isoquinoline derivatives have been extensively researched for their pharmacological significance in modern therapeutics. These compounds have shown promising results as antitumor and antimicrobial agents. Isoquinoline and its derivatives, due to their heterocyclic aromatic structure, play crucial roles in the development of new pharmacotherapeutic agents (Danao et al., 2021). Their versatility in biological activities stems from their ability to interact with various biological targets, showcasing their potential as anticancer, antibacterial, and antimalarial agents.

Pharmacokinetics and Toxicokinetic Considerations

The pharmacokinetic and toxicokinetic profiles of aminoquinolines, including the discussed compound, are critical factors in their clinical application. Aminoquinolines have shown to possess lysosomotropic properties, enhancing their antiproliferative actions in cancer therapies by modulating several cellular mechanisms. These include cell cycle arrest, histone acetylation, and inhibition of key signaling pathways like PI3K/Akt/mTOR, which are pivotal in cancer progression. The pharmacokinetic attributes of these compounds, such as their ability to induce lysosomal-mediated programmed cytotoxicity in cancer cells, highlight their potential as adjuvant therapies in oncology. However, their therapeutic window is relatively narrow, with adverse effects including gastrointestinal disturbances, blurred vision, cardiac arrhythmias, and hypoglycemia being dose-dependent (Ferreira et al., 2021).

Therapeutic Potential and Drug Repurposing

The therapeutic potential of aminoquinolines, by virtue of their diverse biological activities, extends beyond their initial applications. These compounds, including the one in discussion, have been identified as candidates for drug repurposing, especially in the context of anticancer therapies. Their role as lysosomotropic agents capable of enhancing the efficacy of chemotherapeutic drugs, alongside their ability to trigger various anticancer mechanisms, positions them as valuable tools in the development of new therapeutic strategies. The repurposing of these molecules for new clinical applications is supported by their well-documented pharmacological profiles, which, despite the need for continuous pharmacovigilance due to their broad action spectrum and associated adverse effects, present a cost-effective alternative to the development of novel drugs (Ferreira et al., 2021).

Eigenschaften

IUPAC Name

6-amino-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-17-13(16)12(14(20)18(2)15(17)21)24(22,23)19-8-7-10-5-3-4-6-11(10)9-19/h3-6H,7-9,16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCSGWBOOBFMCOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCC3=CC=CC=C3C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.